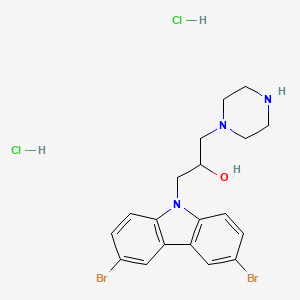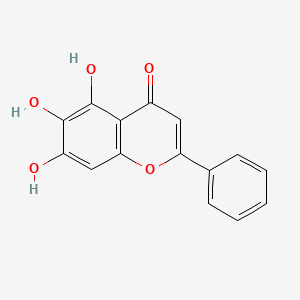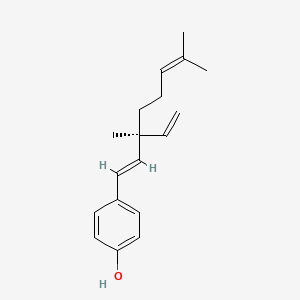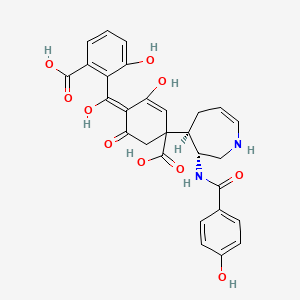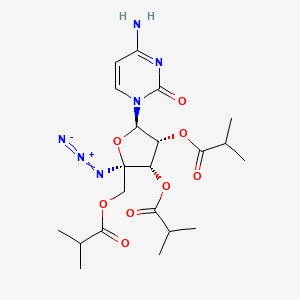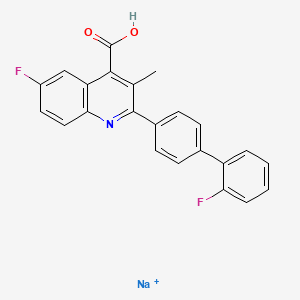
Brequinar sodium
概要
説明
Brequinar sodium, also known as DuP-785, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .
Molecular Structure Analysis
The molecular formula of Brequinar sodium is C23H15F2NO2 . Its average molecular weight is 375.3675 g/mol . The structure of Brequinar sodium is consistent with its NMR data .Chemical Reactions Analysis
Brequinar sodium is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Brequinar sodium prevents the synthesis of DNA and RNA, which are crucial for cell growth and division .Physical And Chemical Properties Analysis
Brequinar sodium has a molecular weight of 397.35 g/mol on an anhydrous basis . It is a powder that is off-white to brown in color . It is soluble to 100 mM in water and to 100 mM in DMSO .科学的研究の応用
Immunosuppressive Activity in Organ Graft Rejection
Brequinar sodium has been identified as an effective immunosuppressive drug, particularly useful in the prevention of organ graft rejection. Its mechanism involves interfering with pyrimidine biosynthesis, which disrupts cell proliferation. This effect is significant in both T and B cell immune functions, making brequinar sodium a potential candidate for use in combination with other immunosuppressive agents. This combination approach could lead to more specific and effective prevention of allograft and xenograft rejection. Experimental studies have shown a synergistic effect when brequinar sodium is used in combination with cyclosporin or FK 506 for graft rejection prevention (Cramer, 2004).
Antitumor Activity
Brequinar sodium has demonstrated broad-spectrum antitumor activity in animal models due to its novel chemical structure. It inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHO-DH), crucial in pyrimidine de novo biosynthesis. This inhibition results in a blockade in pyrimidine synthesis, which is essential for cancer cell proliferation. Despite its promising preclinical profile, clinical studies have shown limitations, including dose-limiting toxicities such as myelosuppression and mucositis (Schwartsmann et al., 2004).
Mechanism of Action and Re-evaluation
Further re-evaluation of brequinar sodium has provided insights into the mechanism of DHO-DH enzyme inhibition. This research has shown that DHO-DH produced oxygen radical formation, which brequinar sodium inhibited. However, the study concluded that brequinar sodium was inactive against solid tumors, possibly due to high uridine levels in the tumor, although it might have potential for the treatment of leukemia or inflammatory diseases (Peters, 2018).
Drug Distribution Studies
Research on the distribution of brequinar sodium in normal and tumor tissues has provided valuable data. Studies in mice implanted with human colon carcinoma xenografts revealed that brequinar sodium distributed to the tumor and all other tissues studied, with significant radioactivity noted in the liver and small intestine. This information is critical for understanding the pharmacokinetics of brequinar sodium in cancer therapy (Shen et al., 2004).
Brequinar Derivatives and Drug Design
Research into brequinar derivatives has opened up new avenues for species-specific drug design. The study of brequinar analogs and their interaction with dihydroorotate dehydrogenase (DHODH) could lead to the development of new therapeutic agents for various diseases. This approach has potential implications for developing treatments for diseases like malaria and cancer (Hurt et al., 2006).
Safety And Hazards
特性
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
| Record name | Brequinar sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
| Record name | Brequinar sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brequinar sodium | |
CAS RN |
96201-88-6 | |
| Record name | Brequinar sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

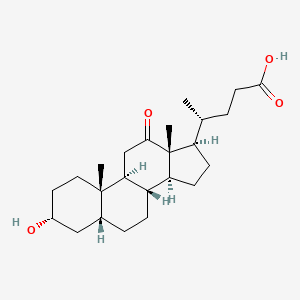
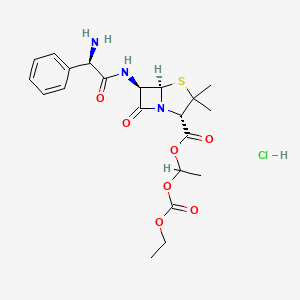
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
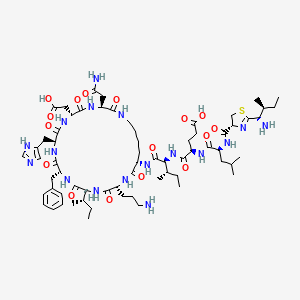
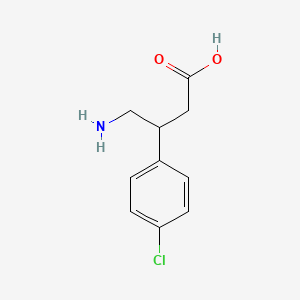
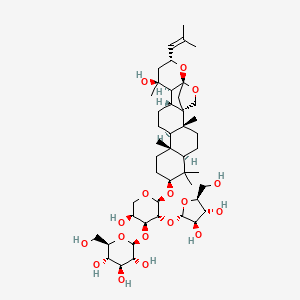
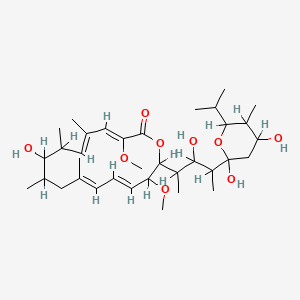
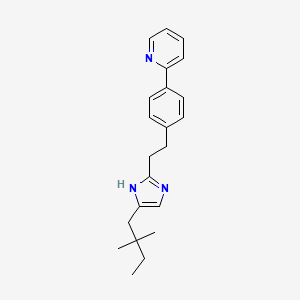
![2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)
